molecular formula C15H16N4OS B6982339 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol

7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol

Cat. No.: B6982339
M. Wt: 300.4 g/mol
InChI Key: JNIDGRNHEGJMKC-UHFFFAOYSA-N
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Description

7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method involves the reaction of 8-hydroxyquinoline with a suitable thiadiazole precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline-thiadiazole compounds .

Mechanism of Action

The mechanism of action of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline-thiadiazole derivatives, such as:

Uniqueness

The uniqueness of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its propyl group and the specific arrangement of functional groups can influence its interaction with molecular targets and its overall properties .

Properties

IUPAC Name

7-[[(3-propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-2-4-12-18-15(21-19-12)17-9-11-7-6-10-5-3-8-16-13(10)14(11)20/h3,5-8,20H,2,4,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDGRNHEGJMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NSC(=N1)NCC2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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